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molecular formula C14H14O2 B1634044 2-Phenoxy-2-phenylethanol

2-Phenoxy-2-phenylethanol

Cat. No. B1634044
M. Wt: 214.26 g/mol
InChI Key: NXTGLBMUSIXDDI-UHFFFAOYSA-N
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Patent
US06743820B2

Procedure details

A mixture of phenol (28.2 g), NaOH (4.0 g) and water (15 ml) was heated on a boiling water bath until the mixture became homogeneous. Styrene oxide (12.0 g) was added dropwise over a period of 15 minutes and the mixture was heated with stirring on a boiling water bath for 1 hr. The mixture was poured into a solution of NaOH (12.0 g) in ice water (200 ml) and extracted with ether (50 ml) 2 times. The ether solution was dried over anhydrous sodium sulfate and the solvent distilled off to obtain a crystalline product. Recrystallization from methylene chloride-hexane gave white crystals (6.6 g) of 2-phenoxy-2-phenylethanol.
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH2:10]1[O:18][CH:11]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O>[O:7]([CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:10][OH:18])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring on a boiling water bath for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a boiling water bath until the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (50 ml) 2 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a crystalline product
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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